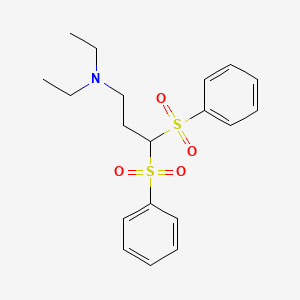![molecular formula C20H26N2O B14424677 N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide CAS No. 85019-68-7](/img/structure/B14424677.png)
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide is an organic compound with a complex structure that includes a benzyl group, a cyanoethyl group, and a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via a Diels-Alder reaction, where a diene and a dienophile react under heat to form the cyclohexene ring.
Introduction of the Cyanoethyl Group: The cyanoethyl group can be added through a Michael addition reaction, where an enolate reacts with acrylonitrile.
Final Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a nucleophile in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the cyanoethyl group can form hydrogen bonds with amino acid residues. The cyclohexene ring provides structural rigidity, allowing the compound to fit into specific binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N,N-bis(2-cyanoethyl)thiourea: Similar structure but contains a thiourea group instead of an amide.
N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide: Contains a hydroxyphenyl group and a propenamide moiety.
Uniqueness
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide is unique due to its combination of a benzyl group, a cyanoethyl group, and a cyclohexene ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
85019-68-7 |
|---|---|
Formule moléculaire |
C20H26N2O |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-benzyl-N-[2-(2-cyanoethyl)cyclohexen-1-yl]butanamide |
InChI |
InChI=1S/C20H26N2O/c1-2-9-20(23)22(16-17-10-4-3-5-11-17)19-14-7-6-12-18(19)13-8-15-21/h3-5,10-11H,2,6-9,12-14,16H2,1H3 |
Clé InChI |
KFYXZYKWRPNTGI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N(CC1=CC=CC=C1)C2=C(CCCC2)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
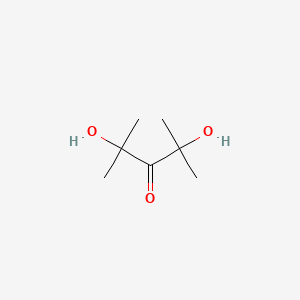
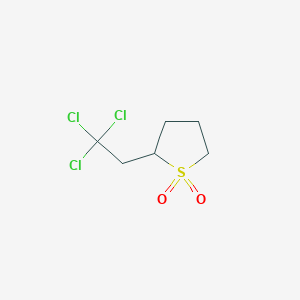
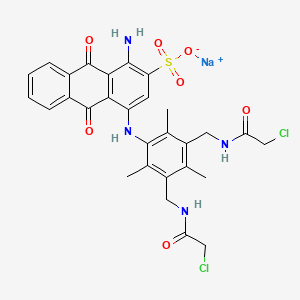
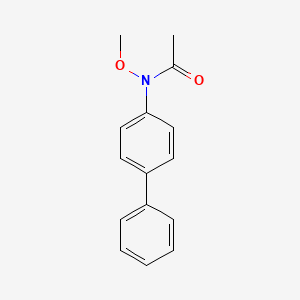


![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
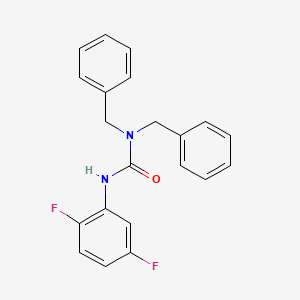
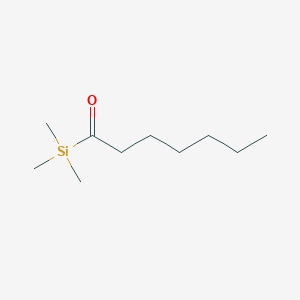
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)
![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
